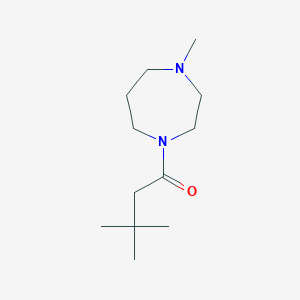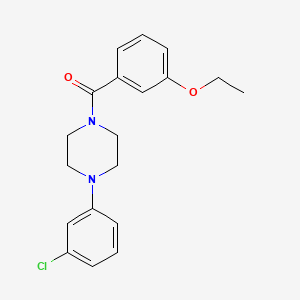![molecular formula C15H14N6O3S B4651355 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)
4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide
Vue d'ensemble
Description
4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide, also known as ATFA, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. ATFA is a small molecule inhibitor that has shown promising results in preclinical studies, inhibiting tumor growth and inducing apoptosis in cancer cells. In
Mécanisme D'action
The exact mechanism of action of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival and growth. By inhibiting HSP90, 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has also been shown to have other biochemical and physiological effects. For example, 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide is that it is a small molecule inhibitor, which makes it easier to synthesize and study than larger protein inhibitors. Additionally, 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has shown promising results in preclinical studies, suggesting that it may have potential applications in cancer research. However, one limitation of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide. Another area of interest is the investigation of the potential applications of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide in the treatment of other diseases, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide and to optimize its use in laboratory experiments.
Conclusion
In conclusion, 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential applications in cancer research. The synthesis of 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide involves a multi-step process, and its mechanism of action is believed to involve the inhibition of HSP90. 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has also been shown to have other biochemical and physiological effects, such as the inhibition of acetylcholinesterase. While there are advantages and limitations to using 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide in laboratory experiments, there are several future directions for research on this compound, including the development of more potent and selective HSP90 inhibitors and the investigation of its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has been studied extensively in preclinical models for its potential applications in cancer research. In vitro studies have shown that 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have demonstrated that 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide can inhibit tumor growth in mouse models of breast and lung cancer. 4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c16-13(23)9-3-5-10(6-4-9)18-12(22)8-25-15-20-19-14(21(15)17)11-2-1-7-24-11/h1-7H,8,17H2,(H2,16,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLSGCRCXWGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)

![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)
![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)

![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)

![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

